Product packaging for 5-Bromo-1,7-dichloroisoquinoline(Cat. No.:)

5-Bromo-1,7-dichloroisoquinoline

Cat. No.: B11720779
M. Wt: 276.94 g/mol
InChI Key: XEQZGHBPKCJAQO-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Scaffolds in Modern Organic Synthesis

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and organic synthesis. bldpharm.combldpharm.com This scaffold is present in a wide array of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which exhibit potent biological activities. americanelements.com The inherent structural features of the isoquinoline ring system allow for three-dimensional complexity and diverse functionalization, making it an attractive target for synthetic chemists. bldpharm.combldpharm.com The development of novel synthetic methodologies to construct and modify the isoquinoline core is an active area of research, driven by the continuous search for new therapeutic agents and molecular probes. beilstein-archives.orgchiralen.com

Strategic Importance of Halogenated Isoquinolines as Synthetic Intermediates

The introduction of halogen atoms onto the isoquinoline scaffold dramatically enhances its synthetic utility. Halogenated isoquinolines are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. a2bchem.com Halogens can serve as excellent leaving groups in nucleophilic substitution reactions and are readily employed in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. a2bchem.comresearchgate.net This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, providing access to a vast chemical space of isoquinoline derivatives. a2bchem.com The position of the halogen atom on the isoquinoline ring dictates its reactivity and the types of transformations it can undergo, making the regioselective halogenation of isoquinolines a critical aspect of their synthetic chemistry. enovationchem.com

Overview of Research Trajectories for 5-Bromo-1,7-dichloroisoquinoline

The specific research trajectory for this compound appears to be in its nascent stages. Currently, the compound is primarily available through various chemical suppliers, indicating its use as a building block in chemical synthesis. bldpharm.combldpharm.coma2bchem.com While dedicated research articles focusing solely on the synthesis, reactivity, and applications of this compound are not prevalent in publicly accessible literature, its structural features suggest a high potential as a versatile synthetic intermediate.

The presence of three distinct halogen atoms at positions 1, 5, and 7 offers multiple sites for selective functionalization. The chlorine atom at the 1-position is expected to be particularly susceptible to nucleophilic substitution, a common feature for halogens at this position in the isoquinoline ring system. The bromine atom at the 5-position and the chlorine atom at the 7-position on the benzene ring portion of the scaffold are likely to be amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. The differential reactivity of the C-Cl and C-Br bonds could potentially allow for selective, stepwise modifications.

Based on the known applications of similarly substituted isoquinolines, it is plausible that this compound could serve as a key precursor in the synthesis of biologically active molecules for drug discovery programs or in the development of novel materials with specific electronic or photophysical properties. However, detailed studies are required to fully elucidate its synthetic potential.

Scope and Objectives of the Research Compendium on this compound

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objective is to collate and present the available information on this compound, while also situating it within the broader context of halogenated isoquinoline chemistry. The scope of this compendium includes an introduction to the significance of the isoquinoline scaffold and the strategic importance of its halogenated derivatives in organic synthesis. It will then focus on the specific, albeit limited, information available for this compound. Finally, this review will serve as a forward-looking perspective, highlighting the potential research avenues for this compound based on the known reactivity of related structures.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1551365-07-1 bldpharm.combldpharm.com
Molecular Formula C₉H₄BrCl₂N bldpharm.com
Molecular Weight 276.94 g/mol bldpharm.com
SMILES Code ClC1=CC2=C(C(Br)=C1)C=CN=C2Cl bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrCl2N B11720779 5-Bromo-1,7-dichloroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

5-bromo-1,7-dichloroisoquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-8-4-5(11)3-7-6(8)1-2-13-9(7)12/h1-4H

InChI Key

XEQZGHBPKCJAQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)Cl

Origin of Product

United States

Synthetic Access to 5 Bromo 1,7 Dichloroisoquinoline

Retrosynthetic Analysis for 5-Bromo-1,7-dichloroisoquinoline

A retrosynthetic analysis of this compound primarily involves disconnecting the heterocyclic ring to reveal plausible precursor molecules. The most common strategies for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, guide this disconnection process. wikipedia.orgharvard.edu

Disconnection via Bischler-Napieralski Logic: This approach involves cleaving the C1-N2 and C4-C4a bonds, leading back to a β-arylethylamide precursor. For the target molecule, this disconnection points to an N-acyl derivative of a 2-(2-bromo-4,6-dichlorophenyl)ethylamine. The core challenge then becomes the synthesis of this highly substituted phenethylamine (B48288).

Disconnection via Pomeranz-Fritsch Logic: This pathway involves disconnecting the N2-C3 and C4-C4a bonds. This retrosynthetic step leads to a substituted benzaldehyde (B42025) and an aminoacetal. Specifically, it would require a 2-bromo-4,6-dichlorobenzaldehyde (B1383130) and an aminoacetaldehyde dialkyl acetal.

Modern Palladium-Catalyzed Disconnection: More recent methods allow for a convergent synthesis, for instance, by disconnecting the C3-C4 and C1-N2 bonds. This strategy might involve the α-arylation of a ketone, suggesting a 2-bromo-4,6-dichlorobenzyl halide and a suitable ketone derivative as precursors. nih.gov

This analysis highlights that the principal synthetic challenge lies in the preparation of a benzene (B151609) ring appropriately substituted with one bromine and two chlorine atoms, which can then be elaborated into the isoquinoline core.

Precursor Design and Synthesis for the Isoquinoline Nucleus

The successful synthesis of this compound is critically dependent on the efficient construction of its key precursors. The design of these precursors is dictated by the chosen cyclization strategy. For classical methods, a halogenated phenethylamine or benzaldehyde is required.

The introduction of the specific 5-bromo and 1,7-dichloro substitution pattern is a formidable task. The chlorine at C1 is typically introduced during or after the cyclization step, for example by using phosphoryl chloride (POCl₃) in a Bischler-Napieralski reaction which can act as both a cyclizing agent and a chlorinating agent. wikipedia.orgorganic-chemistry.org Therefore, the primary focus for precursor synthesis is the creation of a benzene ring substituted with a bromine atom and a chlorine atom, which will ultimately correspond to the 5-bromo and 7-chloro positions of the isoquinoline.

A plausible precursor would be a 2-bromo-4-chlorotoluene (B1197611) or a derivative thereof. The synthesis of such precursors can be achieved through several routes:

Electrophilic Aromatic Substitution: Direct halogenation of a substituted benzene ring is a common strategy. For instance, starting with a suitable aniline (B41778) or phenol, directed ortho- and para-halogenation can be performed. The sequence of bromination and chlorination is crucial to achieve the desired regiochemistry, governed by the directing effects of the existing substituents. The halogenation of isoquinoline itself or its derivatives can also be performed, often using reagents like N-bromosuccinimide (NBS) in sulfuric acid. orgsyn.orgchemicalbook.comresearchgate.net However, controlling the regioselectivity with multiple halogens already present can be challenging.

Sandmeyer Reaction: This reaction provides a versatile method for introducing halogens onto an aromatic ring by converting an amino group into a diazonium salt, which is then displaced by a halide. This allows for the installation of halogens in positions that are not easily accessible through direct electrophilic substitution.

Metal-Catalyzed Cross-Coupling: Modern methods using palladium or copper catalysts can be employed to couple halogenated precursors, building up the required substitution pattern in a controlled manner.

A summary of potential precursor frameworks is presented below.

Precursor TypeTarget Structure ExampleKey Synthetic Challenge
β-ArylethylamideN-Formyl-2-(2-bromo-4,6-dichlorophenyl)ethylamineSynthesis of the polysubstituted phenethylamine
Benzaldehyde Derivative2-Bromo-4,6-dichlorobenzaldehydeRegiocontrolled synthesis of the polysubstituted benzaldehyde
Arylated Ketone2-(2-bromo-4,6-dichlorophenyl)-propan-2-onePalladium-catalyzed α-arylation with a polysubstituted aryl halide

Direct Cyclization Methodologies for this compound Core Formation

Once the appropriate precursor is synthesized, the final ring-closing step forms the isoquinoline nucleus. The choice of method is critical, especially given the electron-deactivating nature of the halogen substituents.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgquimicaorganica.org The reaction proceeds via an electrophilic aromatic substitution, which is generally favored by electron-donating groups on the aromatic ring. jk-sci.com

For the synthesis of this compound, the precursor would be a heavily halogenated β-phenylethylamide. The three electron-withdrawing halogen atoms strongly deactivate the aromatic ring, making the required electrophilic cyclization challenging. To overcome this, harsh reaction conditions are typically necessary, such as refluxing in POCl₃ with an excess of P₂O₅. organic-chemistry.orgjk-sci.com A significant advantage of using POCl₃ is that it can also serve to install the chlorine atom at the C1 position, leading to a 1-chloroisoquinoline (B32320) derivative directly. Subsequent oxidation of the resulting 3,4-dihydroisoquinoline (B110456) intermediate yields the aromatic isoquinoline core. jk-sci.comacs.org

The Pomeranz-Fritsch reaction offers an alternative route, involving the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with an aminoacetaldehyde diethyl acetal. organicreactions.orgthermofisher.comwikipedia.org This method also relies on an electrophilic aromatic substitution for the ring-closing step. quimicaorganica.org

Applying this to the target molecule would require a 2-bromo-4,6-dichlorobenzaldehyde. Similar to the Bischler-Napieralski reaction, the deactivating nature of the halogen substituents would significantly hinder the cyclization step, often leading to low yields. organicreactions.org Modifications to the classical conditions, such as the use of stronger acids or microwave assistance, have been developed to improve the efficiency for less-reactive substrates. nih.gov

Given the limitations of classical electrophilic substitution-based methods for electron-poor systems, modern synthetic strategies provide more viable alternatives.

Palladium-Catalyzed Reactions: A powerful and versatile approach involves the palladium-catalyzed α-arylation of ketones with ortho-haloaryl aldehydes or ketones, followed by a condensation-cyclization sequence. nih.gov This method is highly convergent and tolerates a wide range of functional groups, including electron-withdrawing ones. For the target molecule, this could involve reacting a suitable 2-bromo-4,6-dichlorophenyl precursor in a sequence that forms the C3-C4 and C1-N2 bonds, bypassing the need for a challenging electrophilic aromatic substitution. nih.gov

Cycloaddition Reactions: Formal [4+2] cycloaddition reactions can also be used to construct the isoquinoline skeleton. For example, the reaction between an o-tolualdehyde tert-butylimine anion and a nitrile can produce highly substituted isoquinolines. harvard.edu This approach allows for the assembly of complex isoquinolines from multiple components in a single operation.

Transition Metal-Catalyzed Annulation: Various other transition metals, including rhodium and ruthenium, have been used to catalyze the annulation of aromatic precursors with alkynes or other coupling partners to form the isoquinoline ring system. organic-chemistry.orgnih.gov These methods often proceed through C-H activation and offer high regioselectivity and functional group tolerance.

These modern techniques are generally more suitable for the synthesis of complex, highly functionalized isoquinolines like this compound, where traditional methods are likely to fail or provide very low yields.

Post-Cyclization Halogenation Strategies

A primary approach to the synthesis of this compound involves the halogenation of a pre-formed isoquinoline ring. This strategy relies on the inherent reactivity of the isoquinoline nucleus and the directing effects of existing substituents to achieve the desired regiochemistry.

The bromination of the isoquinoline ring typically occurs on the benzenoid ring due to its higher electron density compared to the pyridinoid ring. Electrophilic aromatic substitution, such as bromination, preferentially occurs at the C-5 and C-8 positions. To achieve selective bromination at the C-5 position, careful control of reaction conditions is crucial.

One common method for the regioselective bromination of isoquinolines is the use of N-Bromosuccinimide (NBS) in a strong acid, such as sulfuric acid. The use of sulfuric acid as a solvent at low temperatures can favor the formation of the 5-bromo isomer over the 8-bromo isomer. For instance, the bromination of isoquinoline with NBS in concentrated sulfuric acid at temperatures between -25°C and -18°C has been shown to produce 5-bromoisoquinoline (B27571) in good yield. orgsyn.org The precise control of temperature is critical to suppress the formation of the 8-bromoisoquinoline (B29762) byproduct, which is often difficult to separate. orgsyn.org

The directing effects of existing substituents on the isoquinoline ring play a pivotal role in the regioselectivity of bromination. In the context of synthesizing this compound, if one were to start with 1,7-dichloroisoquinoline (B1300162), the chlorine atoms would act as deactivating, ortho-, para-directing groups. The chlorine at C-1 would have a minimal electronic effect on the benzenoid ring, while the chlorine at C-7 would deactivate the ring. The C-5 position is para to the C-8 position and meta to the C-7 chlorine. The directing influence of the nitrogen atom and the C-7 chlorine would need to be carefully considered to predict the outcome of bromination. In many quinoline (B57606) systems, a substituent at the 8-position can effectively direct halogenation to the C-5 position. rsc.org

Reagent/ConditionsSubstrateProductYield (%)Reference
NBS, H₂SO₄, -25°C to -18°CIsoquinoline5-Bromoisoquinoline72% chemicalbook.com
NBS, H₂SO₄, -22°C to -18°CIsoquinoline5-Bromoisoquinoline47-49% orgsyn.org

The introduction of chlorine atoms at the C-1 and C-7 positions can be achieved through various methods, often involving the use of phosphoryl chloride (POCl₃) or other chlorinating agents. The C-1 position of the isoquinoline ring is susceptible to nucleophilic substitution, especially when the nitrogen atom is activated, for example, as an N-oxide.

A common strategy for introducing a chlorine atom at the C-1 position is the treatment of an isoquinolin-1(2H)-one with a chlorinating agent like POCl₃. This reaction, often referred to as the von Braun reaction, is a reliable method for converting the lactam to the corresponding 1-chloro-substituted isoquinoline.

The introduction of a chlorine atom at the C-7 position is typically achieved through electrophilic chlorination of a suitably substituted isoquinoline precursor. Alternatively, a multi-step sequence involving a Sandmeyer reaction on a 7-aminoisoquinoline derivative can be employed. This involves the diazotization of the amino group followed by treatment with a copper(I) chloride solution.

For the synthesis of this compound, a plausible route could involve starting with a 5-bromoisoquinoline derivative and then introducing the chlorine atoms at the C-1 and C-7 positions. This would require a sequence such as the oxidation of 5-bromoisoquinoline to its N-oxide, followed by treatment with POCl₃ to yield 5-bromo-1-chloroisoquinoline. Subsequent chlorination at the C-7 position would then be necessary.

Reagent/ConditionsSubstrateProductYield (%)Reference
POCl₃, heatPyrrolo[2,1-a]isoquinolinesChlorinated pyrrolo[2,1-a]isoquinolinesup to >99% researchgate.net
SO₂Cl₂, KCNIsoquinoline4-Chloro-1-cyanoisoquinoline-

Comparative Analysis of Synthetic Routes to this compound

There are two primary retrosynthetic pathways to consider for the synthesis of this compound:

Route A: Bromination of a Dichloro-substituted Precursor

This approach begins with the synthesis of 1,7-dichloroisoquinoline, followed by regioselective bromination at the C-5 position. The synthesis of 1,7-dichloroisoquinoline itself can be envisioned starting from a 7-chloroisoquinolin-1(2H)-one, which is then treated with a chlorinating agent like POCl₃. The subsequent bromination at C-5 would need to be highly regioselective to avoid the formation of other bromo-isomers. The electron-withdrawing nature of the two chlorine atoms would deactivate the ring, potentially requiring harsh reaction conditions for bromination.

Route B: Chlorination of a Bromo-substituted Precursor

This strategy involves the initial synthesis of a 5-bromoisoquinoline derivative, followed by the sequential or simultaneous introduction of chlorine atoms at the C-1 and C-7 positions. For example, starting with 5-bromoisoquinoline, one could perform an N-oxidation followed by chlorination at C-1 with POCl₃. The subsequent chlorination at C-7 would then be the key challenge, requiring conditions that favor substitution at this position over other available sites.

Comparative Analysis:

RouteStarting MaterialKey StepsPotential AdvantagesPotential Challenges
A 7-Chloroisoquinolin-1(2H)-one1. Chlorination at C-12. Regioselective bromination at C-5Potentially fewer steps if 1,7-dichloroisoquinoline is readily accessible.Deactivation of the ring by two chlorine atoms may hinder the final bromination step and affect regioselectivity.
B 5-Bromoisoquinoline1. N-oxidation2. Chlorination at C-13. Regioselective chlorination at C-7The initial bromination is a known and relatively high-yielding reaction.Requires multiple steps to introduce the two chlorine atoms with controlled regioselectivity.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing the formation of byproducts. Key parameters to consider for the halogenation steps include the choice of halogenating agent, solvent, reaction temperature, and reaction time.

For the regioselective bromination at C-5, the temperature is a crucial factor. As demonstrated in the synthesis of 5-bromoisoquinoline, lower temperatures can significantly enhance the selectivity for the C-5 isomer. orgsyn.org The choice of brominating agent (e.g., Br₂, NBS) and the acidity of the medium also play a significant role.

For the chlorination steps, the reactivity of the substrate is a key consideration. The conversion of an isoquinolin-1(2H)-one to a 1-chloroisoquinoline using POCl₃ is often efficient, but the reaction temperature and time may need to be optimized to ensure complete conversion without degradation of the starting material or product. Electrophilic chlorination at the C-7 position would require careful selection of the chlorinating agent and catalyst to achieve the desired regioselectivity, especially in the presence of a deactivating bromo group at C-5.

The following table summarizes general conditions for key halogenation reactions on the isoquinoline scaffold, which can serve as a starting point for the optimization of the synthesis of this compound.

Reaction TypeReagentSolventTemperature (°C)Typical Yield (%)
C-5 BrominationNBSH₂SO₄-25 to -1847-72
C-1 ChlorinationPOCl₃-RefluxHigh (qualitative)
Electrophilic ChlorinationSO₂Cl₂--Variable

Mechanistic Investigations of 5 Bromo 1,7 Dichloroisoquinoline Reactions

Elucidation of Reaction Pathways in 5-Bromo-1,7-dichloroisoquinoline Synthesis

The synthesis of the this compound core likely involves a sequence of cyclization and halogenation reactions. The mechanistic underpinnings of these processes dictate the feasibility and outcome of the synthetic strategy.

For instance, density functional theory (DFT) calculations on the propylphosphonic anhydride (B1165640) (T3P)-mediated Bischler-Napieralski reaction of N-benzoyl- and N-acetyltryptamides to form β-carboline derivatives have elucidated the energetic profile of the cyclization step. researchgate.net These studies reveal a high activation Gibbs free energy for the key bond-forming step, indicating that significant thermal energy is required to overcome the reaction barrier. researchgate.net The transition state is characterized by the approach of an electron-rich carbon of the aromatic ring to the electrophilic iminium-type carbon, leading to the formation of the new C-C bond of the dihydroisoquinoline ring. The stability of this transition state is influenced by the electronic nature of the substituents on the aromatic ring. For a precursor to this compound, the presence of electron-withdrawing chloro-substituents on the phenylethylamine moiety would be expected to disfavor the electrophilic aromatic substitution, likely leading to a higher activation barrier for the cyclization step compared to an unsubstituted system.

A generalized representation of the transition state in a Bischler-Napieralski-type cyclization is depicted below:

ReactantTransition StateProduct
Substituted β-phenylethylamide[Aromatic Ring---C-C bond forming---Iminium moiety]‡Dihydroisoquinoline derivative

Table showing a generalized transition state in Bischler-Napieralski reaction.

The introduction of the bromo and chloro substituents onto the isoquinoline (B145761) core proceeds via electrophilic aromatic substitution. The mechanism of this reaction involves the generation of a highly electrophilic halogen species, which is then attacked by the electron-rich aromatic ring. A key transient intermediate in this process is the arenium ion, also known as a sigma (σ) complex. libretexts.orgnih.gov

The formation of this compound likely starts from a pre-existing dichloroisoquinoline. The subsequent bromination at the C5 position is directed by the electronic effects of the already present chloro substituents and the nitrogen atom in the heterocyclic ring. In electrophilic aromatic substitution, the incoming electrophile adds to the aromatic ring, forming a resonance-stabilized carbocation (the arenium ion). The stability of this intermediate determines the regioselectivity of the reaction. nih.gov

For a 1,7-dichloroisoquinoline (B1300162), the chlorine atoms are deactivating, electron-withdrawing groups, which make the electrophilic substitution more difficult compared to unsubstituted isoquinoline. However, they direct incoming electrophiles to specific positions. The nitrogen atom also strongly influences the electron density of the ring. The precise regioselectivity of the bromination would depend on the relative stability of the possible arenium ion intermediates. The formation of the C5-brominated product suggests that the arenium ion formed by the attack of Br+ at the C5 position is the most stable among the possible isomers. This intermediate is transient and is quickly deprotonated to restore the aromaticity of the ring, yielding the final product.

A general mechanism for electrophilic bromination is as follows:

Generation of the electrophile: Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻

Formation of the arenium ion: Dichloroisoquinoline + Br⁺ → [Dichloroisoquinoline-Br]⁺ (Arenium ion)

Deprotonation: [Dichloroisoquinoline-Br]⁺ + [FeBr₄]⁻ → this compound + HBr + FeBr₃

Kinetic Studies on Transformations Involving this compound

Kinetic studies are essential for quantifying the reactivity of this compound in various chemical transformations and for optimizing reaction conditions.

The halogen atoms on the this compound ring are susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. The rate of these reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. While specific rate constants for this compound are not documented, studies on analogous systems provide a framework for understanding its reactivity.

Kinetic investigations of the SNAr reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols have shown that the reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex. nih.govresearchgate.net The rate of the reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. For this compound, the presence of three halogen atoms and the electron-withdrawing nature of the isoquinoline nitrogen activate the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to their C-X bond strengths. However, the position of the halogen also plays a critical role. The C1 position in isoquinolines is often particularly activated towards nucleophilic substitution.

A hypothetical kinetic study on the reaction of this compound with a nucleophile (Nu⁻) would likely reveal pseudo-first-order kinetics under conditions of excess nucleophile. The observed rate constant (k_obs) would be dependent on the concentration of the nucleophile.

NucleophileLeaving GroupPositionExpected Relative Rate
R-S⁻Cl1High
R-O⁻Cl1Moderate
R-S⁻Cl7Moderate
R-S⁻Br5Low

Hypothetical relative rates of nucleophilic aromatic substitution on this compound.

The activation energy profile for a cross-coupling reaction of this compound would be influenced by the reactivity of the C-X bonds. The oxidative addition step, often the rate-determining step, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of the halogens in this step generally follows the order I > Br > Cl. libretexts.org Therefore, in a cross-coupling reaction of this compound, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bonds at the 1 and 7 positions. This difference in reactivity could be exploited for selective functionalization.

Investigation of Catalytic Cycles in this compound Derivatization

The derivatization of this compound through palladium-catalyzed cross-coupling reactions proceeds via a well-established catalytic cycle. youtube.comyoutube.com Understanding the intermediates and elementary steps of this cycle is crucial for optimizing reaction conditions and controlling product selectivity.

The catalytic cycle typically begins with a palladium(0) species, which undergoes oxidative addition to the C-Br or C-Cl bond of the isoquinoline. Given the higher reactivity of the C-Br bond, oxidative addition is likely to occur preferentially at the 5-position. This step forms a square planar palladium(II) intermediate.

The next step is transmetalation , where an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. This step often requires the presence of a base to facilitate the transfer.

Finally, reductive elimination from the palladium(II) intermediate forms the new C-C bond of the product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Each of these steps can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent. The nature of the ligands coordinated to the palladium center is particularly important as they can affect the rate and selectivity of each step in the cycle. For a polyhalogenated substrate like this compound, careful control of the reaction conditions can potentially allow for sequential, site-selective cross-coupling reactions, first at the more reactive C-Br bond and subsequently at one of the C-Cl bonds.

Solvent Effects and Reaction Selectivity in the Context of this compound Reactivity

The reactivity and selectivity of halogenated isoquinolines are significantly influenced by the choice of solvent, which can affect reaction rates, product distributions, and the stability of intermediates. While specific studies on this compound are not extensively documented in publicly available literature, general principles of solvent effects on similar substrates, such as other substituted isoquinolines, can provide valuable insights.

The polarity of the solvent plays a crucial role in reactions involving charged intermediates or transition states. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for halogenated heterocycles, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can solvate the cationic species formed during the reaction, thereby stabilizing the transition state and accelerating the reaction rate. In contrast, nonpolar solvents may lead to slower reactions.

The selectivity of reactions on the this compound core is dictated by the electronic and steric effects of the substituents. The chlorine atoms at positions 1 and 7, and the bromine atom at position 5, are all electron-withdrawing groups, which deactivate the aromatic system towards electrophilic attack but activate it for nucleophilic substitution. The relative reactivity of the three halogen atoms in SNAr reactions depends on the specific reaction conditions. The chlorine at the 1-position is generally the most susceptible to nucleophilic attack due to the adjacent nitrogen atom which can stabilize the negative charge of the Meisenheimer complex intermediate.

The choice of solvent can also influence the regioselectivity of a reaction. In some cases, the use of a specific solvent can favor the substitution at one position over another by selectively solvating the transition state leading to a particular product. For example, in the bromination of 1,3-dichloroisoquinoline, changing the solvent from acetic acid to dimethylformamide (DMF) has been shown to improve selectivity. While this is a different isomer, it illustrates the principle that solvent choice is a key parameter for controlling the outcome of reactions on dichlorinated isoquinoline systems.

Interactive Table: Effect of Solvent on a Hypothetical Nucleophilic Substitution of this compound.

SolventDielectric Constant (ε)Expected Relative RateExpected Major Product (Hypothetical)
Dimethylformamide (DMF)36.7High1-substituted product
Acetonitrile (B52724)37.5High1-substituted product
Tetrahydrofuran (THF)7.6ModerateMixture of isomers
Dichloromethane (DCM)9.1ModerateMixture of isomers
Toluene2.4LowSlow or no reaction

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Stereochemical Considerations in this compound Functionalization (if chiral centers are introduced)

The functionalization of this compound does not inherently involve the creation of chiral centers, as the parent molecule is achiral and planar. However, stereochemical considerations become highly relevant when reactions introduce new chiral centers, for example, through the attachment of a substituent with a stereocenter or by a reaction that creates a new stereocenter on the isoquinoline core or a substituent.

For instance, if a nucleophilic substitution is carried out with a chiral nucleophile, the product will be a mixture of diastereomers. The ratio of these diastereomers can be influenced by the steric hindrance around the reaction center on the isoquinoline ring. The bulky bromine and chlorine atoms may direct the incoming nucleophile to a specific face of the molecule, leading to a degree of diastereoselectivity.

Furthermore, if a reaction leads to the formation of a new chiral center, for example, by the reduction of a carbonyl group on a side chain, the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) can be controlled by the use of chiral reagents or catalysts. Asymmetric synthesis methodologies could be employed to achieve high levels of stereoselectivity.

Given the lack of specific literature on the stereoselective functionalization of this compound, we can refer to general principles. The development of stereoselective reactions would likely follow established methods for other heterocyclic compounds. This could involve the use of chiral auxiliaries, chiral catalysts (e.g., transition metal complexes with chiral ligands), or enzymatic resolutions.

Interactive Table: Hypothetical Stereoselective Reactions of a this compound Derivative.

Reaction TypeChiral InfluenceExpected Outcome
Nucleophilic substitution with a chiral amineSubstrate controlDiastereomeric mixture
Asymmetric reduction of a side-chain ketoneChiral reducing agent (e.g., CBS reagent)Enantiomerically enriched alcohol
Asymmetric cross-couplingChiral phosphine (B1218219) ligand on a palladium catalystEnantiomerically enriched biaryl product

This table presents hypothetical scenarios as specific examples for this compound are not found in the surveyed literature.

Regioselective Functionalization and Derivatization of 5 Bromo 1,7 Dichloroisoquinoline

Reactivity Profiling of Halogen Substituents in 5-Bromo-1,7-dichloroisoquinoline

The presence of bromine at the C-5 position and chlorine atoms at the C-1 and C-7 positions imparts a unique reactivity profile to the this compound molecule. This differential reactivity is fundamental to its synthetic utility, allowing for sequential and regioselective functionalization.

The reactivity of halogen substituents in halo-substituted isoquinolines towards nucleophiles is influenced by a combination of electronic and steric factors. In the context of this compound, the C-1 and C-7 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the isoquinoline (B145761) ring.

Generally, in nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction follows the order F > Cl > Br > I. However, the specific substitution pattern and reaction conditions can significantly influence the outcome. The chlorine atom at the C-1 position is particularly activated due to its proximity to the ring nitrogen, making it the most susceptible to nucleophilic displacement. The chlorine at C-7 is less reactive than the one at C-1 but more reactive than the bromine at C-5 in SNAr reactions. The bromine atom at C-5 is the least reactive towards nucleophiles in an SNAr manifold due to its location on the benzenoid ring, which is less electron-deficient compared to the pyridinoid ring.

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing a variety of functional groups onto the this compound scaffold. The regioselectivity of these reactions is dictated by the inherent electronic properties of the substituted isoquinoline ring.

Substitution at C-1: The C-1 position is the most electrophilic and, therefore, the most reactive site for SNAr. This high reactivity is attributed to the strong activation by the adjacent nitrogen atom. Consequently, nucleophiles will preferentially attack this position, leading to the selective displacement of the chlorine atom.

Substitution at C-7: The C-7 position is also susceptible to nucleophilic attack, albeit to a lesser extent than the C-1 position. The electron-withdrawing nature of the nitrogen atom influences this position, but the effect is attenuated by distance. Selective substitution at C-7 over C-1 can be challenging and often requires careful control of reaction conditions or the use of specific catalysts.

Substitution at C-5: The C-5 position, bearing the bromine atom, is the least reactive towards SNAr. The benzenoid ring is less electron-poor than the pyridinoid ring, making nucleophilic attack at this position unfavorable under typical SNAr conditions. Functionalization at this position is more commonly achieved through other methods, such as transition metal-catalyzed cross-coupling reactions.

A study on 4,6-dichloro-5-nitrobenzofuroxan, a related heterocyclic system, highlighted that only the chlorine at the C-4 position, which is activated by the condensed furoxan ring, undergoes selective substitution by nitrogen nucleophiles. mdpi.com This supports the principle of regioselectivity based on electronic activation in heterocyclic systems.

Cross-Coupling Chemistry with this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for precise control over the site of functionalization. The general reactivity order for cross-coupling reactions is I > Br > OTf > Cl. nih.gov

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their derivatives. libretexts.orgnih.gov

For this compound, the Suzuki-Miyaura coupling can be selectively performed at the C-5 position. The greater reactivity of the C-Br bond compared to the C-Cl bonds in palladium-catalyzed oxidative addition allows for the selective coupling of aryl or alkenyl boronic acids at the C-5 position, leaving the chlorine atoms at C-1 and C-7 intact for subsequent transformations. rsc.org Studies on similar dihalo-substituted heterocycles have demonstrated the feasibility of selective Suzuki-Miyaura coupling. For instance, the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids at room temperature resulted in the selective substitution of one chlorine atom. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This reaction is a powerful method for the introduction of alkynyl moieties, which are valuable precursors for further synthetic transformations.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity at the C-5 position. The C-Br bond will preferentially undergo oxidative addition to the palladium catalyst over the C-Cl bonds, enabling the selective introduction of an alkyne group at the C-5 position. The development of mild, aqueous Sonogashira reaction conditions has further expanded the applicability of this method, even for sensitive substrates. mdpi.comresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its versatility, as a wide variety of organostannanes are stable and can be prepared. libretexts.org

The regioselectivity of the Stille coupling on this compound follows the same principles as the Suzuki-Miyaura and Sonogashira couplings. The C-Br bond at the C-5 position is more reactive towards the palladium catalyst than the C-Cl bonds at the C-1 and C-7 positions. This allows for the selective formation of a new carbon-carbon bond at the C-5 position by reacting with an appropriate organotin reagent. While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable tool in organic synthesis. organic-chemistry.org

Table 3: Examples of Stille Coupling Reactions

Negishi Coupling for Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the relatively high reactivity of the organozinc nucleophiles. wikipedia.org In the context of this compound, the primary challenge and opportunity lie in the selective activation of one of the three carbon-halogen bonds.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Consequently, the C5-Br bond in this compound is the most likely site for initial oxidative addition to the palladium(0) catalyst, allowing for regioselective functionalization at this position. The C1-Cl and C7-Cl bonds, being less reactive, would likely remain intact under carefully controlled reaction conditions.

A typical reaction protocol would involve the in situ preparation of the organozinc reagent from the corresponding organohalide, followed by the addition of the this compound substrate in the presence of a suitable palladium catalyst and ligand.

Table 1: Hypothetical Reaction Parameters for Regioselective Negishi Coupling of this compound

ParameterConditionRationale
Substrate This compoundTrihalogenated scaffold for selective functionalization.
Reagent R-ZnX (e.g., Alkyl-, Aryl-, or Heteroarylzinc halide)The nucleophilic coupling partner. nih.gov
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂Common palladium sources for Negishi coupling. nih.gov
Ligand PPh₃, XPhos, or an N-heterocyclic carbene (NHC)Ligand choice can influence catalyst activity and selectivity. nih.gov
Solvent Anhydrous THF, Dioxane, or DMFAprotic solvents are necessary due to the moisture sensitivity of organozinc reagents. wikipedia.org
Temperature Room temperature to moderate heating (e.g., 60-80 °C)To facilitate the reaction without promoting side reactions or decomposition.

This table presents a generalized and hypothetical set of conditions. Specific optimization would be required for any given organozinc reagent and desired product.

Buchwald-Hartwig Amination for N-Substituted Isoquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org Similar to the Negishi coupling, the regioselectivity of the Buchwald-Hartwig amination on this compound is dictated by the relative reactivity of the C-X bonds. The C5-Br bond is the most susceptible to oxidative addition by the palladium catalyst, enabling the selective introduction of an amino group at this position.

This transformation is highly valuable for accessing a wide range of N-substituted 5-amino-1,7-dichloroisoquinolines. The reaction typically employs a palladium precatalyst, a phosphine-based ligand, and a base to facilitate the deprotonation of the amine nucleophile.

Table 2: Postulated Reaction Conditions for Regioselective Buchwald-Hartwig Amination of this compound

ParameterConditionRationale
Substrate This compoundThe electrophilic coupling partner.
Reagent Primary or secondary amine (R¹R²NH)The nucleophilic amine source.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common palladium sources for Buchwald-Hartwig amination.
Ligand BINAP, Xantphos, or a Josiphos-type ligandThe choice of ligand is crucial for reaction efficiency and scope. wikipedia.org
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃To deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are typically used.
Temperature 80-110 °CElevated temperatures are often required for efficient coupling.

This table outlines a general, hypothetical procedure. Optimization of the catalyst, ligand, base, and solvent system is essential for achieving high yields and selectivity.

Regioselective Metalation and Subsequent Electrophilic Quenching of this compound

Regioselective metalation, typically through lithium-halogen exchange, offers an alternative pathway for the functionalization of aryl halides. In the case of this compound, the C-Br bond is more susceptible to exchange with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures than the more stable C-Cl bonds. This process would generate a highly reactive organolithium intermediate at the C5 position. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

The success of this strategy hinges on the careful control of temperature to prevent unwanted side reactions or decomposition of the organolithium species.

Table 3: Hypothetical Two-Step Sequence for Regioselective Metalation and Electrophilic Quenching

StepReagents and ConditionsPurpose
1. Metal-Halogen Exchange This compound, n-BuLi or t-BuLi, THF, -78 °CRegioselective formation of 5-lithio-1,7-dichloroisoquinoline.
2. Electrophilic Quench Electrophile (e.g., CO₂, DMF, aldehydes, ketones, alkyl halides), -78 °C to room temperatureIntroduction of a functional group at the C5 position.

This table describes a generalized, hypothetical protocol. The choice of organolithium reagent and electrophile, as well as the reaction temperature and time, would need to be empirically determined.

C-H Functionalization Approaches for this compound Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic systems. For this compound, the isoquinoline core possesses several C-H bonds that could potentially be targeted for direct functionalization. The regioselectivity of such reactions is often guided by the inherent electronic properties of the substrate and the nature of the catalyst and directing group, if any.

Post-Functionalization Halogen Exchange Strategies for Structural Diversification

Following the initial regioselective functionalization at the C5 position, the remaining C1-Cl and C7-Cl bonds on the isoquinoline ring serve as valuable handles for further structural diversification. Halogen exchange reactions, such as the Finkelstein reaction (Cl to I) or the use of fluoride (B91410) sources to introduce fluorine, can be employed to modulate the reactivity of these positions for subsequent transformations. For instance, converting a C-Cl bond to a more reactive C-I bond could facilitate a second cross-coupling reaction under milder conditions than those required for the original C-Cl bond.

Multi-Step Sequential Derivatization Strategies Utilizing this compound as a Platform

The differential reactivity of the three halogen atoms on the this compound core makes it an ideal platform for multi-step sequential derivatization. A plausible synthetic strategy would involve the following sequence:

Initial C5 Functionalization: Selective reaction at the C5-Br bond via Negishi, Suzuki, or Buchwald-Hartwig coupling, or through metalation-electrophilic quench.

Secondary C1 or C7 Functionalization: Subsequent cross-coupling or nucleophilic aromatic substitution at one of the less reactive C-Cl positions. The C1 position is generally more activated towards nucleophilic attack than the C7 position due to its proximity to the ring nitrogen.

Tertiary Functionalization: Modification of the final remaining C-Cl bond to complete the synthesis of a trisubstituted isoquinoline derivative.

This step-wise approach allows for the controlled and predictable construction of complex isoquinoline derivatives with a high degree of structural diversity, starting from a single, readily accessible building block.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Bromo 1,7 Dichloroisoquinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-1,7-dichloroisoquinoline in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Based on the structure of this compound, a hypothetical set of ¹H and ¹³C NMR chemical shifts can be predicted. The electron-withdrawing effects of the nitrogen atom and the three halogen substituents (one bromine, two chlorine) would significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them to higher ppm values (downfield).

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~152.0
C37.8 - 8.2 (singlet)~145.0
C47.6 - 8.0 (singlet)~122.0
C5-~120.0
C67.9 - 8.3 (doublet)~135.0
C7-~130.0
C88.1 - 8.5 (doublet)~128.0
C4a (bridgehead)-~138.0
C8a (bridgehead)-~125.0
Note: These are estimated values and actual experimental data may vary. The solvent used for analysis would also affect the chemical shifts.

To assemble the complete structural puzzle, one-dimensional NMR spectra are complemented by a suite of two-dimensional (2D) NMR experiments. researchgate.netdocbrown.inforesearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net For this compound, a COSY spectrum would be expected to show a correlation between the proton at C6 and the proton at C8, confirming their neighborly relationship on the benzene (B151609) ring portion of the isoquinoline (B145761) core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. researchgate.net Each proton signal would show a cross-peak with the signal of the carbon it is attached to. For instance, the proton signal assigned to C4 would correlate with the carbon signal for C4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range couplings (typically 2-3 bonds) between carbons and protons. researchgate.net For example, the proton at C8 would likely show correlations to carbons C4a, C6, and C7, helping to place the substituents correctly around the ring system. The proton at C4 might show correlations to C5, C8a, and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. For a planar aromatic system like this isoquinoline, NOESY can help confirm through-space proximities, such as the relationship between the protons at C4 and C6.

For more complex studies, isotopic labeling can be employed. Synthesizing this compound with ¹³C or ¹⁵N enrichment at specific positions would dramatically enhance the sensitivity of NMR signals for those nuclei, facilitating detailed mechanistic or binding studies.

In cases where the compound is part of a complex mixture, such as in a reaction monitoring or metabolomics study, advanced NMR techniques combined with statistical analysis methods like Principal Component Analysis (PCA) can help to deconvolute the overlapping spectra and identify the signals belonging solely to this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction gives an exact and unambiguous picture of the molecule's arrangement in the solid state. This technique involves irradiating a perfect crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule.

A key aspect of the crystal structure analysis of this compound would be the investigation of non-covalent interactions that dictate how the molecules pack together. Given the presence of three halogen atoms, halogen bonding is a highly anticipated interaction. chemicalbook.com This occurs when an electropositive region on a halogen atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of a neighboring isoquinoline molecule.

Other potential interactions influencing the crystal packing would include π-π stacking between the aromatic isoquinoline ring systems. The specific arrangement (e.g., parallel-displaced or T-shaped) would be determined by the analysis.

X-ray diffraction allows for the highly precise measurement of all geometric parameters within the molecule. This data provides invaluable confirmation of the structure and can reveal subtle steric and electronic effects.

Hypothetical X-ray Crystallographic Data Table

ParameterDescriptionExpected Value
C-Cl Bond LengthDistance between Carbon and Chlorine~1.74 Å
C-Br Bond LengthDistance between Carbon and Bromine~1.90 Å
C-N-C AngleBond angle within the pyridine (B92270) ring~117°
Dihedral AnglesTorsion angles defining planarityClose to 0° or 180° for the ring system
Note: These values are typical for similar organic structures and would be precisely determined for this compound upon successful crystallographic analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound as C₉H₄BrCl₂N.

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a unique and characteristic isotopic pattern for the molecular ion peak. This pattern serves as a definitive signature for a molecule containing this combination of halogens.

Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum provides a fragmentation pathway that can be used to further confirm the structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen radicals (Br• or Cl•) or the elimination of neutral molecules like HCl.

Predicted Fragmentation Data from HRMS

m/z (Fragment Ion)Identity of Fragment
[M]+[C₉H₄⁷⁹Br³⁵Cl₂N]+ and its isotopologues
[M-Cl]+Loss of a chlorine atom
[M-Br]+Loss of a bromine atom
[M-HCl]+Loss of hydrogen chloride
Note: This table shows potential primary fragmentation steps. The actual spectrum would be more complex and show a rich pattern of daughter ions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Electronic Structure Probing

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the electronic structure of this compound by analyzing its molecular vibrations. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be extrapolated from the well-established spectral data of isoquinoline and related halogenated aromatic systems. irphouse.comepequip.comnih.govnih.govnih.gov

The vibrational modes of this compound are primarily associated with the isoquinoline core, with modifications induced by the bromo and chloro substituents. The key vibrational regions and their expected assignments are as follows:

Aromatic C-H Stretching: The C-H stretching vibrations of the remaining hydrogen atoms on the isoquinoline ring are expected to appear in the region of 3100-3000 cm⁻¹. irphouse.com The precise frequencies can be influenced by the electronic effects of the halogen atoms.

Ring Stretching (C=C and C=N): The characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the isoquinoline's bicyclic system typically occur in the 1650-1400 cm⁻¹ range. irphouse.com These bands are often strong in both FT-IR and Raman spectra and are sensitive to the substitution pattern, providing a fingerprint of the molecule.

In-Plane Bending: C-H in-plane bending vibrations are anticipated in the 1300-1000 cm⁻¹ region. irphouse.com

Out-of-Plane Bending: The C-H out-of-plane bending modes, which are sensitive to the substitution pattern on the aromatic rings, are expected to be observed in the 900-700 cm⁻¹ range. irphouse.com

C-Cl and C-Br Stretching: The stretching vibrations of the carbon-chlorine and carbon-bromine bonds are expected at lower frequencies. C-Cl stretching modes typically appear in the 850-550 cm⁻¹ range, while the heavier C-Br bond exhibits stretching vibrations at approximately 680-515 cm⁻¹. The exact positions depend on the coupling with other vibrations within the molecule.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete vibrational analysis. epequip.com While FT-IR is particularly sensitive to polar vibrations, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations. For instance, the symmetric stretching modes of the isoquinoline ring are often more prominent in the Raman spectrum.

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the vibrational frequencies and intensities of this compound. nih.govnih.gov By comparing the theoretically calculated spectrum with experimental data (when available), a more precise assignment of the vibrational modes can be achieved.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumMedium
Ring C=C/C=N Stretch1650-1400StrongStrong
C-H In-Plane Bend1300-1000Medium-StrongMedium
C-H Out-of-Plane Bend900-700StrongWeak
C-Cl Stretch850-550StrongMedium
C-Br Stretch680-515StrongMedium

Note: This table is predictive and based on characteristic frequencies of related compounds. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) for Conjugation Assessment and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within this compound, offering insights into the extent of conjugation and the effects of the halogen substituents on the electronic structure. The UV-Vis spectrum of isoquinoline itself exhibits characteristic absorption bands arising from π→π* transitions within the aromatic system. rsc.org

The introduction of bromine and chlorine atoms is expected to modulate these transitions. Halogen atoms can exert two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) due to their lone pairs of electrons. These effects can lead to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is anticipated to display multiple absorption bands, analogous to other substituted isoquinolines. nih.govnih.gov These bands correspond to electronic transitions between different molecular orbitals:

π→π Transitions:* These are typically strong absorptions and are associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The isoquinoline core possesses a conjugated π-system, giving rise to these transitions. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. These are generally weaker than π→π* transitions and may be observed as shoulders on the main absorption bands.

The solvent polarity can also influence the position of the absorption bands. nih.gov For instance, polar solvents may stabilize the ground or excited state differently, leading to shifts in the observed λ_max values.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Transition TypePredicted λ_max Range (nm)Expected Molar Absorptivity (ε)
π→π* (Benzenoid)250-280High
π→π* (Pyridinoid)300-330High
n→π*320-350Low

Note: This table is predictive and based on the electronic spectra of related isoquinoline derivatives. rsc.orgresearchgate.net Actual experimental values may vary depending on the solvent and other experimental conditions.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives (if applicable)

While this compound itself is an achiral molecule, the introduction of a chiral center or the presence of axial chirality in its derivatives would necessitate the use of chiroptical spectroscopy for their stereochemical characterization. acs.orgcas.czrsc.orgmdpi.comnih.gov Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in determining the enantiomeric excess (ee) and absolute configuration of chiral molecules.

Should a chiral derivative of this compound be synthesized, for example, by introducing a chiral substituent, its enantiomers would interact differently with circularly polarized light.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. An ECD spectrum would exhibit positive and negative bands corresponding to the electronic transitions of the chiral molecule. The shape and sign of the ECD spectrum are unique to a specific enantiomer, allowing for the determination of its absolute configuration by comparison with theoretical calculations or spectra of known compounds.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule.

The application of chiroptical spectroscopy would be crucial in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. For instance, if a chiral derivative of this compound were developed as a pharmaceutical agent, chiroptical methods would be essential for quality control and ensuring the stereochemical purity of the final product. The development of chiral isoquinoline-based ligands for catalysis also highlights the importance of these techniques in modern chemistry. rsc.orgnih.gov

Table 3: Chiroptical Spectroscopy Techniques and Their Applications for Chiral Derivatives of this compound

TechniqueSpectral RegionInformation ObtainedApplication
Electronic Circular Dichroism (ECD)UV-VisibleAbsolute configuration, enantiomeric excess, conformational analysisStereochemical elucidation of chiral derivatives
Vibrational Circular Dichroism (VCD)InfraredAbsolute configuration, solution-phase conformationDetailed structural analysis of chiral derivatives

Note: This table outlines the potential application of chiroptical techniques, which is contingent on the synthesis of chiral derivatives of this compound.

Computational and Theoretical Chemistry Studies of 5 Bromo 1,7 Dichloroisoquinoline

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. chemrxiv.org For 5-bromo-1,7-dichloroisoquinoline, DFT is used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

A typical DFT calculation involves choosing a functional (e.g., B3LYP or ωB97XD) and a basis set (e.g., 6-311++G(d,p)). The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. figshare.comresearchgate.net The result is a precise set of coordinates for each atom, defining bond lengths and angles.

Table 1: Exemplary Optimized Geometric Parameters for a Halogenated Isoquinoline (B145761) Core (Illustrative) This table presents typical bond lengths and angles that would be determined for the isoquinoline core through DFT calculations. The values are illustrative and not specific experimental data for this compound.

Parameter Bond/Angle Typical Calculated Value
Bond Length C1-N2 ~ 1.32 Å
N2-C3 ~ 1.37 Å
C3-C4 ~ 1.41 Å
C4-C4a ~ 1.42 Å
C1-C8a ~ 1.43 Å
Bond Angle C8a-C1-N2 ~ 123°
C1-N2-C3 ~ 117°
N2-C3-C4 ~ 123°

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy gap between the HOMO and LUMO (∆E) is a critical indicator of a molecule's stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO density would indicate regions susceptible to attack by electrophiles, while the LUMO density highlights sites prone to attack by nucleophiles. Given the electron-withdrawing nature of the halogen atoms, the aromatic ring is expected to be electron-deficient, making it susceptible to nucleophilic substitution, particularly at the positions bearing chlorine atoms.

Table 2: Illustrative FMO Properties for a Halogenated Isoquinoline (Illustrative) This table shows the type of data generated from an FMO analysis. Values are representative for similar compounds.

Parameter Value (eV) Implication
HOMO Energy ~ -6.5 eV Energy of the outermost electrons
LUMO Energy ~ -1.8 eV Energy of the lowest empty orbital

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy landscape. This is particularly useful for understanding the transformations of this compound, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Researchers use methods to locate the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies for reactions at different sites (e.g., substitution at C1 vs. C7), chemists can predict which product is more likely to form. For instance, calculations could reveal whether a Suzuki coupling is more favorable at the C-Br bond (position 5) or one of the C-Cl bonds (positions 1 or 7), guiding synthetic strategy. acs.org

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a popular DFT-based approach to predict ¹³C and ¹H NMR chemical shifts. nih.gov By calculating the magnetic shielding around each nucleus, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful tool for structure verification or revision. nih.govnih.gov

Vibrational Frequencies: Calculations can also determine the vibrational modes of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. This can help assign experimental peaks to specific bond stretches or bends within the this compound structure. researchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net This provides insight into the electronic structure and conjugation within the molecule.

Table 3: Comparison of Hypothetical Calculated vs. Experimental Spectroscopic Data (Illustrative) This table illustrates how computationally predicted data is compared with experimental results for structural confirmation.

Spectrum Parameter Predicted Value Experimental Value
¹³C NMR C1 Chemical Shift ~ 152 ppm (To be measured)
¹³C NMR C5 Chemical Shift ~ 120 ppm (To be measured)
IR C-Cl Stretch ~ 750 cm⁻¹ (To be measured)

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding how molecules interact with each other in condensed phases or within a biological receptor. nih.gov NCI analysis is a computational technique that visualizes weak interactions like halogen bonding, π-π stacking, and van der Waals forces. nih.gov

For this compound, the bromine and chlorine atoms can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.gov NCI plots would reveal the regions and strength of these interactions, which are critical for crystal packing and binding to catalytic species. nih.govmdpi.com

Solvation Effects and Implicit/Explicit Solvent Models

Reactions and measurements are almost always performed in a solvent, and the solvent can significantly influence a molecule's properties and reactivity. Computational models account for this in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. osti.govyoutube.com This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific, direct interactions like hydrogen bonding between the solvent and the solute (e.g., with the nitrogen atom of the isoquinoline ring).

For studies on this compound, an implicit model would be suitable for routine geometry optimizations and frequency calculations, while an explicit model might be necessary to accurately study a reaction mechanism where specific solvent interactions at the transition state are critical. osti.govyoutube.com

Machine Learning Applications in Predicting this compound Reactivity and Synthetic Outcomes

The application of machine learning (ML) in synthetic chemistry is a rapidly advancing field, offering the potential to predict reaction outcomes with high accuracy, thereby reducing the need for extensive trial-and-error experimentation. nih.gov For complex, polyfunctionalized molecules like this compound, which possesses three distinct halogenated sites for potential modification, ML models can be particularly valuable for predicting both reactivity and regioselectivity in reactions such as cross-coupling. While specific machine learning studies on this compound are not yet prevalent in the literature, a framework for such an investigation can be constructed based on established methodologies for other heterocyclic and polyhalogenated aromatic systems. rsc.orgresearchgate.net

A primary challenge in the synthetic use of this compound is controlling the site of reaction. The molecule features a C-Br bond at position 5, and C-Cl bonds at positions 1 and 7. These positions exhibit different steric and electronic environments, leading to differential reactivity. A machine learning approach could be trained to predict the most likely site of reaction and the expected yield under various conditions.

A Proposed Machine Learning Workflow

A prospective study to predict the synthetic outcomes for this compound would involve several key stages:

Data Generation: A comprehensive dataset is the foundation of any successful ML model. For this compound, a dataset would need to be generated, likely through high-throughput experimentation (HTE). This would involve running a large number of reactions, such as a Suzuki-Miyaura cross-coupling, systematically varying key parameters like the palladium catalyst, ligand, base, solvent, and temperature. The corresponding yields for the three possible monosubstituted products (at C1, C5, and C7) would be meticulously recorded.

Feature Engineering and Descriptor Calculation: Each reaction in the dataset would be characterized by a set of numerical features or "descriptors." These descriptors can be categorized as follows:

Molecular Descriptors: Calculated for the reactants (this compound and the coupling partner). These would include quantum chemical descriptors derived from Density Functional Theory (DFT) calculations, such as local atomic charges, bond dissociation energies (BDEs) for the C-X bonds, and frontier molecular orbital (FMO) energies. nih.gov Steric parameters would also be crucial to account for the different spatial environments of the halogen atoms.

Reaction Condition Descriptors: These features describe the experimental setup. Categorical variables like the choice of ligand or base would be converted into a numerical format using one-hot encoding, while continuous variables like temperature and concentration would be used directly.

Model Training and Selection: With the featurized dataset, various ML algorithms could be trained to predict the reaction yield for each potential product. Random Forest models are particularly well-suited for this type of tabular data, as they are robust and can provide insights into which features are most important for the prediction. researchgate.netnih.gov More advanced models like Graph Neural Networks (GNNs) could also be employed, as they can learn directly from the graph structure of the molecules involved, potentially capturing more nuanced chemical information. rsc.orgrsc.orggithub.io

Hypothetical Descriptors for Reactivity Prediction

To illustrate the feature engineering step, the following table presents a set of hypothetical, yet chemically plausible, descriptors for the three reactive sites of this compound. These values are based on general chemical principles, such as the lower bond strength of C-Br compared to C-Cl and the influence of the nitrogen atom on the electronic distribution in the isoquinoline ring system.

Reactive SiteBond TypeCalculated Bond Dissociation Energy (kcal/mol)Calculated Mulliken Partial Charge on CarbonSteric Parameter (e.g., Charton ν)Fukui Index (f0) for Radical Attack
C1C-Cl98+0.180.650.15
C5C-Br83-0.050.550.25
C7C-Cl96-0.020.500.18

Predicting Synthetic Outcomes: A Hypothetical Suzuki-Miyaura Coupling

Once trained on a sufficiently large dataset of experimental results, the ML model could be used to predict the outcome of a planned reaction. For example, a chemist could input a set of desired reaction conditions, and the model would output the predicted yields for substitution at each of the three positions. This allows for in-silico optimization of reaction conditions to maximize the yield of the desired regioisomer.

The table below provides a hypothetical example of how a trained Random Forest model might predict the outcomes for a Suzuki-Miyaura coupling of this compound with phenylboronic acid under different conditions.

CatalystLigandBaseSolventTemperature (°C)Predicted Yield (C5-Ph)Predicted Yield (C1-Ph)Predicted Yield (C7-Ph)
Pd(PPh3)4-Na2CO3Dioxane/H2O10085%5%<1%
Pd2(dba)3SPhosK3PO4Toluene11092%3%<1%
Pd(OAc)2XPhosCsFTHF8078%8%2%
PdCl2(dppf)-K2CO3DMF9088%6%1%

The model's predictions, as shown hypothetically above, would likely indicate a strong preference for coupling at the C5 position due to the weaker C-Br bond. However, the model could also reveal more subtle trends. For instance, it might predict that certain bulky ligands (like XPhos or SPhos) further enhance selectivity for the less-hindered positions, or that specific catalyst/base combinations can begin to activate the C-Cl bonds under certain conditions. The ability to explore these possibilities computationally would represent a significant acceleration in the development of synthetic routes for novel derivatives of this compound.

Challenges and Future Outlook

The primary challenge in applying machine learning to specific molecules like this compound is the availability of high-quality, standardized data. nih.gov Literature data can be biased, often lacking negative results, which are crucial for training robust models. nih.gov Therefore, generating a dedicated experimental dataset is often a prerequisite. Despite these challenges, the continued development of automated synthesis platforms and more sophisticated ML algorithms promises a future where the reactivity of any given molecule can be accurately predicted, transforming the art of chemical synthesis into a data-driven science.

Strategic Applications of 5 Bromo 1,7 Dichloroisoquinoline in Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

The inherent reactivity of the carbon-halogen bonds in 5-Bromo-1,7-dichloroisoquinoline makes it an excellent starting material for the synthesis of more elaborate molecules. The ability to selectively functionalize the C1, C5, and C7 positions through various cross-coupling and substitution reactions is a key feature of its synthetic utility.

While direct, documented examples of transforming this compound into entirely different heterocyclic systems are not extensively reported in the available literature, its potential as a precursor is significant. The di-chloro substitution pattern, in theory, allows for ring-closing reactions with bifunctional nucleophiles to construct fused heterocyclic systems. For instance, reaction with a dinucleophile such as a diamine or a diol could potentially lead to the formation of novel polycyclic heteroaromatic compounds. The bromine at the 5-position can be subsequently modified to introduce further complexity.

The synthesis of complex polycyclic aromatic nitrogen heterocycles and cage compounds from this compound is a promising yet largely unexplored area. The rigid isoquinoline (B145761) core provides a robust framework upon which additional rings can be annulated. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, at the bromine and chlorine positions could be employed to build up larger aromatic systems. For example, sequential Sonogashira couplings with di-ethynyl arenes could, in principle, lead to the formation of extended π-conjugated systems with interesting photophysical properties. The construction of cage compounds would likely require multi-step synthetic sequences involving intramolecular cyclizations of appropriately functionalized derivatives.

Development of Novel Ligands and Catalysts Utilizing this compound Derivatives

The isoquinoline nitrogen atom in this compound provides a coordination site for metal ions, making its derivatives potential ligands in catalysis. By strategically replacing the halogen atoms with other donor groups, bidentate or tridentate ligands can be synthesized. For instance, substitution of the chlorine atoms with phosphine (B1218219) or pyridine (B92270) moieties could generate novel P,N or N,N-type ligands. These ligands could then be complexed with transition metals to form catalysts for a variety of organic transformations. The steric and electronic properties of these ligands could be fine-tuned by varying the substituents at the 5-position, which was originally occupied by the bromine atom.

Integration into Supramolecular Chemistry Designs and Architectures

Halogen bonding is a significant non-covalent interaction that is increasingly being utilized in the design of supramolecular architectures. The presence of both bromine and chlorine atoms on the this compound scaffold makes it an attractive building block for crystal engineering and the construction of self-assembled materials. The bromine and chlorine atoms can act as halogen bond donors, interacting with halogen bond acceptors to form predictable and stable supramolecular synthons. This could lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as gas storage and separation.

Precursor for Optoelectronic Material Synthesis (focused on chemical transformations, not material properties)

The synthesis of precursors for optoelectronic materials often involves the creation of extended π-conjugated systems. This compound can serve as a key starting material for the synthesis of such molecules. Through a series of cross-coupling reactions, various aromatic and heteroaromatic units can be attached to the isoquinoline core. For example, a Suzuki coupling at the 5-position followed by Sonogashira couplings at the 1- and 7-positions could be used to synthesize a donor-acceptor-donor type molecule, a common motif in organic light-emitting diode (OLED) materials. The chemical transformations would focus on building the necessary electronic and structural features into the molecule to facilitate its use in optoelectronic devices.

Application in Cascade, Domino, and Multicomponent Reactions

While specific examples of the application of this compound in cascade, domino, or multicomponent reactions are not well-documented, its structure suggests significant potential in this area. google.com Multicomponent reactions, which involve the combination of three or more starting materials in a single pot to form a complex product, could be designed to exploit the reactivity of the different halogen atoms. frontiersin.org For instance, a sequential palladium-catalyzed process could be envisioned where different coupling partners are added in a specific order to react selectively at the bromine and chlorine positions. researchgate.netmdpi.com This would allow for the rapid construction of molecular complexity from simple starting materials, a key goal of modern synthetic chemistry. nih.gov

Sustainable Methodologies and Green Chemistry Principles in 5 Bromo 1,7 Dichloroisoquinoline Synthesis

Atom Economy and E-Factor Analysis for 5-Bromo-1,7-dichloroisoquinoline Production

The efficiency of a chemical synthesis can be quantitatively assessed using metrics like atom economy and the Environmental Factor (E-factor). chembam.comprimescholars.com Atom economy, a concept introduced by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnih.gov An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. The E-factor, developed by Roger Sheldon, provides a different perspective by quantifying the amount of waste produced per kilogram of product. mdpi.com A lower E-factor signifies a greener process.

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, we can analyze a plausible synthetic pathway to illustrate these green chemistry metrics. A likely approach would involve the synthesis of a dichloroisoquinoline precursor followed by selective bromination.

For instance, a hypothetical synthesis could start from a substituted phenethylamine (B48288) derivative, proceeding through a Bischler-Napieralski or a similar cyclization to form the isoquinoline (B145761) core, followed by chlorination and bromination steps.

Illustrative Atom Economy Calculation:

Consider a simplified, hypothetical final bromination step where 1,7-dichloroisoquinoline (B1300162) is reacted with a brominating agent like N-Bromosuccinimide (NBS) to yield this compound.

Reactants: 1,7-Dichloroisoquinoline (C₉H₅Cl₂N) + N-Bromosuccinimide (C₄H₄BrNO₂)

Product: this compound (C₉H₄BrCl₂N) + Succinimide (C₄H₅NO₂)

CompoundMolecular FormulaMolar Mass ( g/mol )
1,7-Dichloroisoquinoline C₉H₅Cl₂N198.05
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98
This compound C₉H₄BrCl₂N276.94
Succinimide (byproduct) C₄H₅NO₂99.09

This table presents the molar masses of reactants and products for a hypothetical bromination step.

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100

Atom Economy = (276.94 / (198.05 + 177.98)) x 100 ≈ 73.6%

This calculation demonstrates that even with a high-yielding reaction, a significant portion of the reactant atoms ends up in the byproduct.

Illustrative E-Factor Calculation:

The E-factor considers the actual mass of waste generated, including reagents, solvents, and byproducts, relative to the mass of the product. For the pharmaceutical industry, E-factors can be notoriously high, often ranging from 25 to over 100. researchgate.net

MetricDescriptionIllustrative Value
Atom Economy (MW of product / Σ MW of reactants) x 100~74%
E-Factor (Total Waste [kg] / Product [kg])5 - >50 (Typical for fine chemicals) researchgate.net

This interactive table illustrates key green chemistry metrics for a hypothetical synthesis of this compound.

Improving these metrics would involve developing synthetic routes that are more convergent, utilize catalytic reagents instead of stoichiometric ones, and minimize the use of solvents and other auxiliary substances.

Use of Benign Solvents and Solvent-Free Reaction Conditions

A significant portion of the waste generated in chemical synthesis comes from volatile organic solvents (VOCs), which pose environmental and health risks. nih.gov Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than the individual components. nih.govmdpi.com They are often biodegradable, non-toxic, and inexpensive to prepare. nih.gov DESs, such as those based on choline (B1196258) chloride with urea (B33335) or glycerol (B35011), have been successfully employed as both solvents and catalysts in the synthesis of various heterocyclic compounds, including quinazolines and pyrazolines. nih.govnih.gov Their ability to dissolve a wide range of organic and inorganic compounds could make them suitable media for the synthesis of this compound, potentially enhancing reaction rates and simplifying product isolation. For instance, a DES could serve as the medium for the cyclization or halogenation steps, with the product often precipitating upon the addition of water, facilitating a simpler work-up. wikipedia.org

Ionic Liquids (ILs) are salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and tunable properties. nih.govmdpi.com They can act as solvents and catalysts in various organic reactions. In the context of halogenated isoquinolines, ILs could offer significant advantages. For example, a closed-loop system using an ionic liquid like [BMIM]Br as the reaction medium could allow for high solvent recovery rates (e.g., up to 98%), drastically reducing waste. mdpi.com The catalytic properties of some ILs could also be harnessed to promote the necessary chemical transformations for synthesizing the target molecule. nih.gov

Supercritical fluids, most notably supercritical carbon dioxide (scCO₂), exist above their critical temperature and pressure and exhibit properties of both liquids and gases. nih.govnih.gov scCO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. nih.gov While its poor solubilizing power for polar molecules can be a limitation, it can be an excellent medium for certain reactions, such as hydrogenations and some polymerizations. researchgate.netrsc.org For the synthesis of this compound, scCO₂ could potentially be used as a solvent for specific steps, particularly if combined with co-solvents to enhance solubility. Its high diffusivity and gas-like viscosity can improve mass transfer and reaction rates. nih.gov

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with lower waste generation compared to stoichiometric reactions.

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their reuse. This is economically and environmentally advantageous. For the synthesis of isoquinolines, various heterogeneous catalysts have been explored. For example, H⁺-montmorillonite, a type of clay, has been shown to be an efficient and recyclable catalyst for the Pictet-Spengler reaction to produce tetrahydroisoquinolines under solvent-free conditions. sciengine.com Such a catalyst could potentially be adapted for the synthesis of the core isoquinoline structure of the target molecule. For the halogenation steps, solid-supported catalysts, such as FeCl₃ on mesoporous silica, have demonstrated high reusability (e.g., up to 10 times) without significant loss of activity in related reactions. mdpi.com The development of a robust heterogeneous catalyst for the specific chlorination and bromination of the isoquinoline ring at the desired positions would be a significant step towards a sustainable synthesis of this compound.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This approach avoids the use of potentially toxic and expensive metals. Chiral phosphoric acids and thiourea (B124793) derivatives are examples of organocatalysts that have been successfully used in the enantioselective synthesis of isoquinoline derivatives, such as in the Pictet-Spengler reaction. nih.govnih.gov While the target molecule, this compound, is not chiral, organocatalysts could still play a role in achieving high regioselectivity in the halogenation steps or in the construction of the isoquinoline core under mild conditions.

Biocatalysis employs enzymes to perform chemical transformations. Enzymes often exhibit exceptional selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, aqueous conditions. mdpi.comresearchgate.netrsc.orgnih.gov For the synthesis of a halogenated compound like this compound, flavin-dependent halogenases are particularly relevant. mdpi.comresearchgate.netrsc.orgnih.govnih.gov These enzymes can catalyze the selective halogenation of aromatic compounds using benign halide salts. rsc.org While the direct enzymatic synthesis of a tri-substituted isoquinoline like the target molecule has not been reported, research on engineering these enzymes has shown promise in expanding their substrate scope and altering their regioselectivity. mdpi.comrsc.org A future biocatalytic approach could involve the use of an engineered halogenase to selectively introduce the bromine atom at the C-5 position of a 1,7-dichloroisoquinoline precursor, offering a highly green and selective synthetic route.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, particularly for reactions requiring precise control, such as multistep halogenations. The inherent characteristics of flow reactors, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation, make them highly suitable for synthesizing complex halogenated heterocycles. uc.pt

While specific studies on the flow synthesis of this compound are not widely documented, established protocols for closely related compounds, such as 5-Bromo-1,3-dichloroisoquinoline, provide a strong precedent. Industrial patents have described a two-step continuous flow process for a similar sequential halogenation. This involves an initial chlorination of isoquinoline followed by bromination in a microreactor. Such a strategy allows for precise control over residence time, which is critical for minimizing side reactions and maximizing the yield of the desired regioisomer.

Applying this concept to this compound would likely involve the continuous feeding of a dichlorinated isoquinoline precursor into a reactor where it mixes with a brominating agent under optimized conditions. The benefits of this approach are numerous:

Enhanced Safety: Reactions involving elemental halogens or potent halogenating agents can be performed with smaller volumes of reagents at any given time, minimizing risks associated with exothermic events or accidental releases.

Improved Yield and Selectivity: Precise control over temperature, pressure, and stoichiometry in a microreactor can suppress the formation of poly-halogenated or isomeric by-products. orgsyn.org

Scalability: Scaling up production in a flow system is achieved by extending the operational time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and cost-effective than scaling up large batch reactors. unimi.it

The table below outlines a hypothetical comparison between batch and flow synthesis for a halogenation reaction, based on general principles of flow chemistry.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction ControlDifficult to maintain uniform temperature and mixing in large volumes.Precise control over temperature, pressure, and residence time.
SafetyHigher risks due to large volumes of hazardous materials.Inherently safer with small reaction volumes and better heat dissipation. uc.pt
Yield & PurityOften lower due to side reactions and formation of by-products. orgsyn.orgTypically higher yields and purity due to enhanced reaction control.
ScalabilityComplex, requiring redevelopment of process parameters.Simpler scale-up by extending run time or parallelization. unimi.it

Waste Minimization and By-product Valorization Strategies

A key principle of green chemistry is the minimization of waste. In the synthesis of polyhalogenated isoquinolines, the primary sources of waste are undesired isomers and poly-halogenated compounds. For instance, during the synthesis of the related 5-bromo-1,3-dichloroisoquinoline, a significant by-product is 5,7-dibromo-1,3-dichloroisoquinoline, which arises from competitive bromination at the 7-position. It is highly probable that the synthesis of this compound would face similar challenges, potentially generating by-products such as other brominated or chlorinated isomers.

Waste Minimization Strategies:

Reaction Optimization: As discussed under flow chemistry, precise control of reaction parameters (temperature, stoichiometry, catalyst) is the most effective way to improve regioselectivity and minimize the formation of by-products.

Atom Economy: Choosing reagents that incorporate the maximum number of atoms into the final product is crucial. This involves moving away from classical methods that use stoichiometric amounts of harsh reagents if possible.

Solvent Reduction and Recycling: Utilizing greener solvents, reducing the total volume of solvent used, and implementing solvent recycling systems can significantly decrease the environmental footprint of the process.

By-product Valorization:

Instead of treating by-products as waste for disposal, valorization seeks to find applications for them. For example, a poly-halogenated by-product like a dibromo-dichloro-isoquinoline derivative could potentially be isolated and used as a starting material or intermediate for other valuable molecules. lookchem.com The distinct substitution pattern on the by-product might make it a useful building block in medicinal or materials chemistry. lookchem.com Purification techniques such as distillation under reduced pressure or chromatography are essential for separating these by-products with high purity, enabling their potential valorization. orgsyn.org

Renewable Feedstocks and Bio-based Precursors (if applicable to this compound synthesis)

The foundation of the this compound molecule is the isoquinoline ring system. In nature, isoquinoline alkaloids are a large and diverse family of compounds that are biosynthesized in plants. rsc.org The biosynthetic pathway for the core isoquinoline structure typically starts from the amino acid tyrosine or its precursor, phenylalanine. youtube.com This establishes a clear link between the fundamental scaffold of the target molecule and renewable, bio-based feedstocks. youtube.com

While the direct biosynthesis of a halogenated compound like this compound is not a known natural pathway, a sustainable approach could involve a semi-synthetic route. This would begin with the extraction of a simple isoquinoline alkaloid from a plant source or its production via fermentation using engineered microorganisms fed with glucose. This bio-derived isoquinoline would then serve as the starting material for subsequent chemical halogenation steps.

This hybrid bio-chemo-synthetic approach leverages the efficiency of nature to create the complex core structure from simple renewable resources, while employing targeted chemical synthesis to install the required functional groups (the bromine and chlorine atoms). Although this specific application to this compound is speculative, the principle is well-established in the pharmaceutical industry for other complex molecules. The use of bio-based feedstocks like glycerol to produce chemical intermediates is another example of this growing trend in green chemistry. uc.pt The development of such processes depends on the economic feasibility of producing the bio-derived precursors at a scale and cost competitive with traditional petrochemical routes.

Analytical Methodologies for Reaction Monitoring and Process Control of 5 Bromo 1,7 Dichloroisoquinoline

Chromatographic Techniques for Purity Assessment and Reaction Progression

Chromatographic methods are fundamental for separating the target compound from starting materials, intermediates, and byproducts, thereby enabling accurate purity assessment and reaction tracking.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 5-Bromo-1,7-dichloroisoquinoline. Its high resolution and sensitivity allow for the effective separation and quantification of the main product, unreacted starting materials, and non-volatile impurities.

A typical HPLC method for analyzing the reaction mixture would involve a reverse-phase approach. sielc.com The separation is generally achieved on a C18 or a phenyl-based column, which provides good selectivity for halogenated aromatic compounds. The choice of a stationary phase with different ligand densities can also influence the separation of closely related isomers. chromforum.org A gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is commonly used to resolve compounds with a range of polarities. Detection is often performed using a UV detector, as the isoquinoline (B145761) ring system exhibits strong chromophoric properties.

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound. By comparing the peak area of the analyte in the sample to the calibration curve, its concentration can be accurately determined. This is crucial for calculating reaction yield and for ensuring the final product meets specified purity levels.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This table presents a representative HPLC method and is for illustrative purposes.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is an indispensable tool for identifying and quantifying volatile byproducts that may form during the synthesis of this compound. The high temperatures used in the synthesis can sometimes lead to side reactions generating more volatile halogenated species or degradation products.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas. The column, often coated with a non-polar or medium-polarity stationary phase, separates the components based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. The GC-MS method is validated for specificity, linearity, accuracy, and precision to ensure reliable results. nih.gov

Potential volatile byproducts in the synthesis of this compound could include incompletely chlorinated or brominated isoquinolines. For instance, in the synthesis of the related 5-Bromo-1,3-dichloroisoquinoline, a potential byproduct is 5,7-dibromo-1,3-dichloroisoquinoline, which can be separated by distillation under reduced pressure. GC-MS would be highly effective in detecting such volatile impurities.

Table 2: Representative GC-MS Parameters for Volatile Impurity Profiling

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Mass Range 40-500 amu

This table presents a representative GC-MS method and is for illustrative purposes.

In-Situ Spectroscopic Monitoring of this compound Reactions

In-situ spectroscopic techniques provide real-time information about the reaction progress without the need for sampling. This allows for precise control over reaction endpoints and a deeper understanding of the reaction kinetics and mechanism.

Online Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. wiley.com By placing the reaction vessel within or circulating the reaction mixture through an NMR spectrometer, spectra can be acquired at regular intervals. This allows for the simultaneous tracking of the disappearance of starting material signals and the appearance of product signals.

For the synthesis of this compound, ¹H NMR would be particularly useful. The aromatic protons of the starting materials and the product will have distinct chemical shifts, allowing for the calculation of the percentage conversion at any given time. This real-time data is invaluable for optimizing reaction times and temperatures. In-situ NMR can provide crucial insights into the reaction mechanism, helping to identify transient intermediates. researchgate.netmdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring the evolution of functional groups during a chemical reaction. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, FT-IR spectra can be collected in real-time. The technique is sensitive to changes in bond vibrations within the molecules.

In the synthesis of this compound, FT-IR can be used to monitor the changes in the aromatic C-H and C-X (where X is a halogen) stretching and bending vibrations. The introduction of bromine and chlorine atoms into the isoquinoline ring will cause characteristic shifts in the infrared spectrum. spectroscopyonline.com For instance, the C-Br stretching vibrations typically appear in the lower frequency region of the spectrum. researchgate.net By tracking the intensity of specific absorption bands corresponding to the starting materials and the product, the reaction progress can be followed.

Table 3: Key FT-IR Vibrational Frequencies for Monitoring Halogenation of Isoquinolines

Functional GroupTypical Wavenumber (cm⁻¹)Change During Reaction
Aromatic C-H Stretch 3000-3100Intensity and position may change with substitution
Aromatic C=C Stretch 1450-1600Pattern changes with substitution
C-Cl Stretch 600-800Appearance of new bands
C-Br Stretch 500-650Appearance of new bands

This table provides representative FT-IR data and is for illustrative purposes.

UV-Vis spectroscopy can be a simple and effective method for determining the concentration of this compound and for detecting the reaction endpoint. The extended conjugation of the isoquinoline ring system results in strong absorption in the UV-Vis region.

As the reaction proceeds and the substitution pattern on the isoquinoline ring changes, the wavelength of maximum absorbance (λmax) and the molar absorptivity are likely to shift. By monitoring the absorbance at a wavelength where the product absorbs strongly and the starting material absorbs weakly (or vice versa), the progress of the reaction can be tracked. This method is particularly useful for determining the reaction endpoint, which is indicated by the stabilization of the UV-Vis spectrum. A calibration curve can be prepared to correlate absorbance with the concentration of the product.

Titrimetric Methods for Specific Functional Group Quantification

While modern chromatographic and spectroscopic methods are dominant, titrimetric analysis remains a valuable, cost-effective tool for quantifying specific functional groups, particularly in process control where the primary components of a mixture are known. For this compound, these methods would primarily target the basic nitrogen of the isoquinoline ring and the halogen content.

The direct titration of the isoquinoline nitrogen is challenging due to its weak basicity, which is further diminished by the electron-withdrawing effects of the three halogen substituents. However, non-aqueous acid-base titration in a solvent like acetic acid could potentially be employed to quantify the compound.

A more common approach for halogenated organic compounds involves a combustion step to convert the covalently bonded halogens into inorganic halides (Br⁻ and Cl⁻). nih.gov Once in ionic form, several titration methods can be applied. Argentometric titration, for instance, uses silver nitrate (B79036) (AgNO₃) as the titrant. The total halide concentration can be determined and, although this method does not distinguish between bromide and chloride, it provides a reliable measure of total halogen content, which is crucial for assessing the purity of the starting materials and the final product. dtic.mil

Another approach is the use of specific titrants for particular functionalities after a reaction. For example, methods using bromine chloride as a titrating agent have been developed for various organic compounds, though this would be for analyzing reactants or derivatives rather than the halogenated isoquinoline itself. nih.gov The principles of these established titrimetric methods can be adapted for quality control checkpoints in the synthesis of this compound. researchgate.net

Table 1: Potential Titrimetric Methods for Analysis Related to this compound

Method Type Target Analyte/Functional Group Principle Application in Process Control
Non-Aqueous Acid-Base Titration Isoquinoline Nitrogen Titration with a strong acid (e.g., perchloric acid) in a non-aqueous solvent (e.g., glacial acetic acid). Quantification of this compound in concentrated solutions or as a final product assay.
Argentometric Titration (Post-Combustion) Total Halides (Br⁻, Cl⁻) Combustion of the organic compound to produce inorganic halides, followed by precipitation titration with silver nitrate. Determination of total halogen content to confirm compound identity and purity.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For detailed analysis of complex reaction mixtures containing this compound, its precursors, and potential byproducts, advanced hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technology in this domain, offering unparalleled sensitivity and specificity. youtube.com

The process begins with the separation of the mixture's components via High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). mdpi.com A reversed-phase C8 or C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.goveurl-pesticides.eu

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common technique used to generate ions from the isoquinoline derivatives. nih.gov The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio. One of the key advantages of MS for analyzing this compound is its ability to reveal the characteristic isotopic pattern caused by the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides high confidence in the identification of the compound and its halogenated derivatives. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are detected. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and allows for precise quantification even at very low concentrations and in complex matrices. mdpi.comnih.gov

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

Parameter Setting Purpose
LC System UPLC/HPLC High-resolution separation of analytes.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Separation based on hydrophobicity.
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid Elution of compounds from the column.
Flow Rate 0.3 - 0.5 mL/min Controls retention time and separation efficiency.
MS System Triple Quadrupole or Orbitrap Mass analysis and fragmentation.
Ionization Mode Electrospray Ionization (ESI), Positive Mode Generation of protonated molecular ions [M+H]⁺. nih.gov
Scan Mode Full Scan & Multiple Reaction Monitoring (MRM) Identification (Full Scan) and Quantification (MRM).
Parent Ion (Q1) m/z of [M+H]⁺ for this compound Isolation of the target analyte.

Automated and High-Throughput Analytical Platforms for Process Optimization and Screening

Modern chemical development relies heavily on accelerating the pace of discovery and optimization. youtube.com Automated and high-throughput analytical platforms are critical for this, enabling the rapid screening of numerous reaction conditions to identify optimal parameters for the synthesis of this compound. dispendix.com These platforms integrate robotics for liquid handling, miniaturized reaction vessels (such as 96- or 1536-well plates), and rapid analytical instrumentation. nih.govsintef.no

High-Throughput Experimentation (HTE) allows chemists to vary parameters like catalysts, solvents, temperature, and reactant ratios in parallel. youtube.com Automated workstations can precisely dispense reagents into multi-well plates, ensuring reproducibility and minimizing the use of valuable materials. nih.gov

Once the parallel reactions are complete, high-throughput analysis is performed. This often involves direct injection from the reaction plate into a rapid analytical system. Ultra-fast LC-MS systems, such as the Agilent RapidFire, can analyze a sample in seconds, making it feasible to screen thousands of reactions per day. sintef.no This allows for the rapid generation of data on product formation, yield, and impurity profiles, which is then used to build a comprehensive understanding of the reaction landscape and accelerate process optimization. nih.govsintef.no

Process Analytical Technology (PAT) is a related concept that involves the use of online or at-line analytical tools to monitor and control reactions in real-time. nih.gov By integrating spectroscopic probes (e.g., FTIR, Raman) or rapid chromatography directly into the reaction vessel, critical process parameters can be tracked continuously, ensuring the reaction stays within its optimal window and leading to improved consistency and quality.

Table 3: Components of an Automated High-Throughput Screening (HTS) Workflow

Component Function Example Technologies
Reaction Setup
Robotic Liquid Handler Precise and automated dispensing of reagents and solvents. Acoustic dispensing, automated pipetting stations. nih.gov
Multi-well Plates Miniaturized vessels for running hundreds or thousands of reactions in parallel. 96-well, 384-well, or 1536-well plates. nih.gov
Reaction Execution
Automated Reactor System Controls temperature, stirring, and atmosphere for all parallel reactions. Plate heaters/coolers, orbital shakers.
Analysis
High-Throughput Purification Automated solid-phase extraction (SPE) or filtration to prepare samples for analysis. Robotic sample processing workstations.
Rapid Analytical Instrumentation Fast analysis of reaction outcomes (yield, purity). Ultra-fast LC-MS, High-Throughput Mass Spectrometry. sintef.no
Data Processing

Future Trajectories and Emerging Research Avenues for 5 Bromo 1,7 Dichloroisoquinoline

Exploration of Unconventional Reactivity and Novel Reaction Pathways

Future research will likely focus on moving beyond predictable nucleophilic aromatic substitutions. The differential reactivity of the bromo versus chloro substituents, and the chloro groups at the electronically distinct positions 1 and 7, is a key area for investigation. Exploring unconventional reaction pathways could unlock new synthetic possibilities. For instance, selective metal-halogen exchange reactions could be developed to functionalize one position while leaving the others intact. The development of reaction conditions that promote unusual cyclization or rearrangement cascades, triggered by the specific electronic nature of this scaffold, represents a promising frontier. Research into tandem reactions, where multiple transformations occur in a single pot, could also lead to the efficient construction of complex derivatives from this starting material.

Integration with Photochemistry and Electrochemistry for Sustainable Transformations

An emerging avenue of significant potential is the integration of 5-Bromo-1,7-dichloroisoquinoline into photochemical and electrochemical reaction schemes. These green chemistry approaches offer alternative energy inputs to drive transformations under mild conditions. Photoredox catalysis, for example, could be employed for the selective activation of a specific C-X bond, enabling radical-based functionalization reactions that are complementary to traditional ionic pathways. Similarly, electrosynthesis could provide a reagent-free method for controlled reduction or oxidation of the isoquinoline (B145761) core, leading to novel derivatives or facilitating polymerization for materials applications. Such methodologies align with the growing demand for more sustainable and environmentally benign chemical processes.

Discovery of New Catalytic Systems for this compound Functionalization

The functionalization of this compound is heavily reliant on catalysis. While palladium-catalyzed cross-coupling reactions are established methods for similar halogenated heterocycles, there is a vast opportunity to discover new and more efficient catalytic systems. Research into catalysts based on more abundant and less expensive metals like nickel or copper is a key objective. A major challenge and research focus will be the development of ligand systems that can precisely control the regioselectivity of these cross-coupling reactions, allowing chemists to selectively target the C5-Br, C1-Cl, or C7-Cl bond. researchgate.net The discovery of catalysts that can perform sequential, site-selective couplings on the same molecule would be a significant breakthrough, enabling the rapid assembly of highly complex and diverse molecular structures.

Advanced Material Design Based on this compound Scaffolds (focus on synthetic methodology and structural integrity)

The rigid, planar structure and the presence of multiple functionalization points make this compound an attractive building block for advanced materials. bldpharm.com Future research will focus on the synthetic methodologies required to incorporate this scaffold into polymers, metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs). bldpharm.com The key challenge lies in developing polymerization and assembly reactions that proceed with high fidelity, ensuring the structural integrity and desired electronic properties of the final material. The resulting materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the isoquinoline core can contribute to charge transport and photophysical properties. The synthetic focus will be on creating well-defined oligomers and polymers with tailored properties through controlled, iterative coupling reactions.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The complexity of selectively reacting with one of the three halogen sites necessitates a modern, integrated approach. Combining synthetic experimentation with computational chemistry offers a powerful strategy to accelerate research. Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of the C-Br and C-Cl bonds in different chemical environments. These theoretical insights can guide the design of experiments, helping chemists to choose the right catalysts, ligands, and reaction conditions to achieve the desired site-selectivity. This synergistic approach can minimize trial-and-error experimentation, save resources, and provide a deeper mechanistic understanding of the reaction pathways involved in the functionalization of this versatile building block.

Challenges and Opportunities in Scaling Up this compound Production for Industrial Applications

Opportunities for process improvement lie in the adoption of modern chemical manufacturing technologies. Continuous flow chemistry, for instance, offers precise control over reaction parameters like temperature and residence time, which can significantly improve selectivity and safety compared to traditional batch processing. The development of efficient purification techniques, such as continuous crystallization or preparative chromatography, will also be crucial for obtaining high-purity material on a large scale.

Below is a comparative table of potential synthetic methodologies for scale-up.

MethodPotential AdvantagesPotential Challenges
Multi-step Batch Synthesis Utilizes conventional and well-understood equipment.Potential for byproduct formation (e.g., other isomers), purification difficulties, and safety concerns with large-scale exothermic reactions.
Palladium-Catalyzed Borylation/Bromination High selectivity and yield under optimized conditions.High cost of palladium catalysts, potential for catalyst contamination in the final product, and need for specialized ligands.
Continuous Flow Reactor Synthesis Enhanced safety, improved heat and mass transfer, precise control over reaction conditions leading to higher selectivity, and potential for automation. google.comHigh initial capital investment for equipment, potential for channel clogging, and requires process re-optimization from batch conditions. wipo.int

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-bromo-1,7-dichloroisoquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with isoquinoline as the core structure. Use brominating agents like N-bromosuccinimide (NBS) under controlled thermal conditions (60–80°C) for selective bromination at position 5. Subsequent chlorination at positions 1 and 7 can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane. Optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (2–4 hours) . For industrial scalability, consider continuous flow reactors to enhance purity (>95%) and reduce byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm for halogenated isoquinolines) and rule out positional isomers .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (276.94 g/mol) and isotopic patterns for bromine/chlorine .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) and identifies residual solvents .

Q. How do halogen substitution patterns (e.g., bromine at position 5 vs. 4) influence the reactivity of dichloroisoquinoline derivatives?

  • Methodological Answer : Compare analogs (e.g., 4-bromo-1,7-dichloroisoquinoline) via nucleophilic substitution assays. Bromine at position 5 increases steric hindrance, slowing reactions with bulky nucleophiles (e.g., potassium tert-butoxide). Use Hammett plots to correlate electronic effects (σ values) with reaction rates in polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of halogenated isoquinolines across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for antiviral assays) and controls.
  • Purity Validation : Use HPLC-MS to confirm compound integrity, as impurities (e.g., dehalogenated byproducts) may skew results .
  • Structural Confirmation : Compare X-ray crystallography data or computational docking results (e.g., binding affinity to HIV protease) to rule out misassigned structures .

Q. What experimental designs are suitable for studying the mechanism of nucleophilic substitution in this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS under varying temperatures (25–60°C) to calculate activation energy (Eₐ) and infer SN1/SN2 pathways .
  • Isotopic Labeling : Use ³⁶Cl-labeled substrates to track chlorine displacement in cross-coupling reactions .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps .

Q. How can solvent systems and catalysts be optimized for Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) with Pd(PPh₃)₄ catalysts. Use microwave irradiation (100–120°C) to accelerate cross-coupling and improve regioselectivity .
  • Ligand Effects : Compare bidentate ligands (e.g., XPhos) vs. monodentate ligands for stabilizing Pd intermediates in C-Br bond activation .

Q. What computational approaches best predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • Quantum Chemistry : Perform DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Correlate with experimental UV-Vis spectra .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Validate predictions with mutagenesis studies on key binding residues .

Methodological Notes

  • Data Validation : Cross-reference experimental results with theoretical models to identify outliers (e.g., unexpected steric effects in substitution reactions) .
  • Safety Protocols : Follow GHS guidelines for handling halogenated compounds, including fume hood use and impermeable gloves (see SDS for 7-bromo-1,3-dichloroisoquinoline analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.